4'-Ethynyl-2-methyl-1,1'-biphenyl
Overview
Description
4’-Ethynyl-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It has the molecular formula C15H12 and a molecular weight of 192.26 g/mol . This compound is characterized by its rigid, planar structure due to the presence of triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4’-Ethynyl-2-methyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of 4’-Ethynyl-2-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-2-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Alkynylation: This compound can be used in the alkynylation of indoles and carbazoles.
Substitution Reactions: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Borane Reagents: Employed in the borylation of alkynes.
Major Products Formed
Coumarin Derivatives: Formed using visible-light-promoted radical alkyne insertion.
Scientific Research Applications
4’-Ethynyl-2-methyl-1,1’-biphenyl has gained attention in various scientific research fields due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2-methyl-1,1’-biphenyl involves its participation in various chemical reactions, primarily through the formation of carbon-carbon bonds. The compound’s ethynyl group allows it to undergo alkynylation and substitution reactions, which are facilitated by palladium catalysts and borane reagents . These reactions enable the formation of complex organic molecules with diverse functional groups .
Comparison with Similar Compounds
4’-Ethynyl-2-methyl-1,1’-biphenyl can be compared with other similar compounds in the biphenyl family, such as:
4’-Methoxy-2-methyl-1,1’-biphenyl: This compound has a methoxy group instead of an ethynyl group, which affects its reactivity and applications.
4’-Ethynyl-1,1’-biphenyl: Lacks the methyl group present in 4’-Ethynyl-2-methyl-1,1’-biphenyl, leading to differences in its chemical properties and reactivity.
Properties
IUPAC Name |
1-ethynyl-4-(2-methylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-3-13-8-10-14(11-9-13)15-7-5-4-6-12(15)2/h1,4-11H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWQNKABGVYDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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